N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, an azetidine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The tetrazole ring can be attached to a phenyl group through a substitution reaction.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.
Substitution: The phenyl group and the azetidine ring may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
- 1-(Methylsulfonyl)azetidine-3-carboxylic acid
- 4-(1H-Tetrazol-1-yl)benzoic acid
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3S/c1-22(20,21)17-6-9(7-17)12(19)14-10-2-4-11(5-3-10)18-8-13-15-16-18/h2-5,8-9H,6-7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOWIDAPIPNKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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